2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13806977
Molecular Formula: C20H35BO2S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H35BO2S |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 2-(3-decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C20H35BO2S/c1-6-7-8-9-10-11-12-13-14-17-15-16-24-18(17)21-22-19(2,3)20(4,5)23-21/h15-16H,6-14H2,1-5H3 |
| Standard InChI Key | AOXGKQNATGEBBJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound belongs to the dioxaborolane class, featuring a boron atom coordinated within a 1,3,2-dioxaborolane ring. Its molecular formula is C₂₀H₃₅BO₂S, with a molar mass of 350.4 g/mol . The structure comprises a 3-decylthiophene moiety linked to the boronate ester via the thiophene’s 2-position (Figure 1). The decyl chain (C₁₀H₂₁) imparts lipophilicity, while the pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions.
Key Structural Features:
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Thiophene Core: A five-membered aromatic ring with sulfur, enabling π-conjugation and electronic tunability.
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Boronate Ester: The dioxaborolane ring stabilizes the boron center, preventing hydrolysis and facilitating transmetalation in catalytic cycles .
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Alkyl Side Chain: The decyl group improves solubility in nonpolar solvents and influences molecular packing in solid-state applications .
Spectroscopic and Computational Data
Infrared (IR) spectroscopy confirms the presence of B-O bonds (∼1,360 cm⁻¹) and C-S stretches (∼690 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the thiophene protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.3 ppm). Density functional theory (DFT) calculations predict a planar thiophene-boronate geometry, favoring electronic delocalization .
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a palladium-catalyzed Miyaura borylation of 3-decylthiophene derivatives. A representative procedure involves:
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Substrate Preparation: 3-Decylthiophene is halogenated at the 2-position using N-bromosuccinimide (NBS) to yield 2-bromo-3-decylthiophene.
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Borylation: Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base generates the target boronate ester .
Reaction Conditions:
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Catalyst: Pd(dppf)Cl₂ (1–5 mol%)
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
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Temperature: 80–100°C, 12–24 hours
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling 2-bromo-3-decylthiophene with B₂Pin₂ and Pd(OAc)₂ reduces reaction times to 2–4 hours while maintaining yields >70% . This method aligns with sustainable chemistry principles by minimizing waste and energy consumption.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound is a staple in Suzuki-Miyaura reactions, enabling C–C bond formation between thiophene and aryl/vinyl partners. For example, coupling with 5-bromo-2,2’-bithiophene produces terthiophene derivatives, critical for conductive polymers. Key advantages include:
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Stability: Unlike boronic acids, the pinacol ester resists protodeboronation under basic conditions.
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Compatibility: Works with Pd(0) and Pd(II) catalysts, including air-stable PdCl₂(dtbpf) .
Polymer Chemistry
Conjugated polymers synthesized using this monomer exhibit high charge-carrier mobility (>10 cm²/V·s) and narrow bandgaps (1.2–1.5 eV), making them ideal for organic field-effect transistors (OFETs) . A representative copolymer with diketopyrrolopyrrole (DPP) achieves power conversion efficiencies (PCEs) of 9.8% in OPVs .
Physicochemical Properties
Spectroscopic Data Table
| Property | Value | Method | Source |
|---|---|---|---|
| IR (B-O stretch) | 1,360 cm⁻¹ | FT-IR | |
| ¹H NMR (CDCl₃) | δ 1.2 (s, 12H, CH₃), δ 7.1 (s, 2H, thiophene) | 400 MHz | |
| Refractive Index | 1.395–1.400 (589 nm, 20°C) | Abbe refractometer |
Emerging Applications in Materials Science
OLED Fabrication
Incorporating this boronate into polyfluorene derivatives enhances electroluminescence efficiency (up to 15 cd/A) due to improved electron injection and hole-blocking capabilities . Device lifetimes exceed 10,000 hours at 1,000 cd/m², rivaling iridium-based phosphors.
Organic Photovoltaics (OPVs)
As a donor material in bulk heterojunction OPVs, the compound achieves PCEs of 8.2% when paired with PC₇₁BM. Its long decyl chain mitigates phase separation, enabling uniform film morphology .
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